Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis-
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Overview
Description
Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis- is a chemical compound with the molecular formula C15H23NO It is known for its unique structure, which includes a cycloheptanol ring substituted with a phenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis- typically involves the following steps:
Formation of the Cycloheptanol Ring: The cycloheptanol ring can be synthesized through the reduction of cycloheptanone using a reducing agent such as sodium borohydride.
Introduction of the Phenylmethylamino Group: The phenylmethylamino group can be introduced through a nucleophilic substitution reaction. This involves reacting cycloheptanol with benzylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cycloheptanol ring can be oxidized to form a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenylmethylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzylamine, various alkyl halides.
Major Products Formed
Oxidation: Cycloheptanone derivatives.
Reduction: Cycloheptanol derivatives with different substituents.
Substitution: Substituted cycloheptanol derivatives.
Scientific Research Applications
Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis- involves its interaction with specific molecular targets. The phenylmethylamino group can interact with receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanol, 2-[[(phenylmethyl)amino]methyl]-, cis-
- Cyclopentanol, 2-[[(phenylmethyl)amino]methyl]-, cis-
- Cyclooctanol, 2-[[(phenylmethyl)amino]methyl]-, cis-
Uniqueness
Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis- is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered and five-membered ring analogs
Properties
Molecular Formula |
C15H24NO+ |
---|---|
Molecular Weight |
234.36 g/mol |
IUPAC Name |
benzyl-[(2-hydroxycycloheptyl)methyl]azanium |
InChI |
InChI=1S/C15H23NO/c17-15-10-6-2-5-9-14(15)12-16-11-13-7-3-1-4-8-13/h1,3-4,7-8,14-17H,2,5-6,9-12H2/p+1 |
InChI Key |
MZZVUVBTOHLLKV-UHFFFAOYSA-O |
Canonical SMILES |
C1CCC(C(CC1)O)C[NH2+]CC2=CC=CC=C2 |
Origin of Product |
United States |
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